4-(2-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone
Overview
Description
4-(2-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a methoxyphenyl group, and a piperazino group
Preparation Methods
The synthesis of 4-(2-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone involves multiple steps. The synthetic route typically starts with the preparation of the core tetrahydro-2(1H)-pyrazinone structure, followed by the introduction of the chlorobenzoyl and methoxyphenyl groups through various chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-(2-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone can be compared with other similar compounds, such as:
- 4-(2-(4-chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture, leading to differences in their chemical reactivity, biological activity, and potential applications.
Properties
IUPAC Name |
4-(2-chlorobenzoyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O4/c1-33-18-8-6-17(7-9-18)27-12-14-28(15-13-27)22(30)16-21-23(31)26-10-11-29(21)24(32)19-4-2-3-5-20(19)25/h2-9,21H,10-16H2,1H3,(H,26,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEISEJQFGTPQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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